molecular formula C16H16N4O2S B2735648 (E)-2-(3-nitrobenzylidene)-N-phenethylhydrazinecarbothioamide CAS No. 402946-73-0

(E)-2-(3-nitrobenzylidene)-N-phenethylhydrazinecarbothioamide

Cat. No. B2735648
CAS RN: 402946-73-0
M. Wt: 328.39
InChI Key: JZJQAKBWSZFDHE-LDADJPATSA-N
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Description

The compound is a Schiff base derivative, which are often formed by the condensation of an amine with an aldehyde or ketone . The presence of the nitro group and the benzylidene moiety suggests that it might have interesting chemical properties.


Synthesis Analysis

Schiff bases like this are typically synthesized via the condensation of an amine with an aldehyde or ketone . In this case, the amine would be phenethylhydrazine and the aldehyde would be 3-nitrobenzaldehyde.


Molecular Structure Analysis

While specific structural data for this compound is not available, similar compounds often have interesting structural features. For example, in some Schiff base derivatives, the dihedral angle between the two aromatic rings can be around 31.58(3)° .


Chemical Reactions Analysis

Schiff bases can undergo a variety of reactions. For example, they can be reduced to the corresponding amine . They can also coordinate to metal ions to form complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the nitro group in this compound could make it more reactive .

Scientific Research Applications

Corrosion Inhibition

A significant application of this compound is in the corrosion inhibition of metals. Shivakumar and Mohana (2013) explored the inhibition performance and adsorption behavior of (E)-2-(3-nitrobenzylidene) hydrazine carbothioamide on mild steel corrosion in an industrial water medium. Their study, utilizing techniques like gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), revealed that the compound acts as a mixed type of inhibitor. The adsorption was spontaneous and adhered to Langmuir's adsorption isotherm, with thermodynamic parameters indicating a correlation between molecular structure and inhibition efficiency. The protective layer formed on the steel surface was further characterized by scanning electron microscopy (SEM) (Shivakumar & Mohana, 2013).

Medicinal Chemistry

In medicinal chemistry, the compound has been evaluated for its potential as a ligand in mixed ligand ruthenium(III) complexes. Sampath et al. (2013) synthesized new ruthenium(III) complexes with the ligand and studied their DNA binding, cleavage, antioxidative, and cytotoxic activities. Their findings suggest the compound's potential in binding to DNA via intercalation and in exhibiting significant cytotoxic activity against cancer cells, highlighting its applicability in cancer research (Sampath et al., 2013).

Sensor Development

Another intriguing application is in the development of sensors. Hussain et al. (2017) synthesized derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) for the potential detection of mercury (Hg2+) ions. The modified cationic sensor showed enhanced chemical performances, including higher sensitivity, linear dynamic range, and reproducibility, demonstrating the compound's utility in environmental monitoring and public health (Hussain et al., 2017).

Synthesis and Characterization

Esmaeili-Marandi et al. (2014) investigated the potassium tert-butoxide promoted intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, leading to efficient synthesis of 1-aryl-1H-indazoles. This synthesis pathway underscores the compound's relevance in organic chemistry, providing a straightforward method for preparing indazole derivatives (Esmaeili-Marandi et al., 2014).

Mechanism of Action

The mechanism of action of a Schiff base would depend on its application. For example, in medicinal chemistry, Schiff bases often bind to biological targets via the imine nitrogen .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. Sigma-Aldrich, a supplier of various chemicals, typically advises that buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[(E)-(3-nitrophenyl)methylideneamino]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-20(22)15-8-4-7-14(11-15)12-18-19-16(23)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H2,17,19,23)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJQAKBWSZFDHE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-nitrobenzylidene)-N-phenethylhydrazinecarbothioamide

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